4,7-Decadienal

Beschreibung

Significance of Conjugated Dienals in Chemical and Biological Systems

Conjugated dienals are a class of organic compounds characterized by a structure containing two carbon-carbon double bonds separated by a single bond. fiveable.meuniversalclass.com This arrangement allows for the delocalization of pi electrons across the system of p-orbitals, a feature that imparts unique chemical properties and enhanced stability compared to isolated dienes, where the double bonds are separated by more than one single bond. universalclass.comlibretexts.org The delocalization of electrons in conjugated systems is a key factor in their chemical reactivity and is fundamental to their role in various chemical reactions. fiveable.me

One of the most significant reactions involving conjugated dienes is the Diels-Alder reaction, a [4+2] cycloaddition that forms a six-membered ring. fiveable.me This reaction is a powerful tool in organic synthesis for constructing complex cyclic molecules. Furthermore, conjugated dienes can participate in sigmatropic rearrangements, such as the Cope rearrangement, where the conjugated system facilitates the migration of a substituent within the molecule. fiveable.me

In biological systems, conjugated dienals and related polyenes are found in a variety of natural products. fiveable.me For example, beta-carotene, a well-known pigment in plants, is a polyene whose extended conjugated system is responsible for its color and its role as a precursor to Vitamin A. libretexts.org Aliphatic aldehydes, including dienals, are also known as degradation products from the oxidation of fatty acids and can act as flavor and aroma compounds in foods. mdpi.com For instance, (E,E)-2,4-decadienal has been identified as a key aroma compound in certain food products. nih.govnih.gov The reactivity and structural features of conjugated dienals make them important intermediates in both organic synthesis and biological pathways.

Scope of Academic Inquiry into 4,7-Decadienal

Academic inquiry into this compound has focused on its natural occurrence, biological roles, and potential applications. It is a naturally occurring unsaturated fatty aldehyde found in diverse sources, including algae, plants, and insects. ontosight.aiontosight.ai In the marine environment, it functions as an important chemical signal involved in the communication and behavior of organisms and has been identified as a potential attractant for some fish and crustacean species. ontosight.ai The (Z,Z)-isomer of this compound, also known as (4Z,7Z)-deca-4,7-dienal, has been isolated from the oil of Acorus calamus L. thegoodscentscompany.com

Research has explored the biological activities of this compound, with studies reporting potential antimicrobial, anti-inflammatory, and antioxidant properties. ontosight.ai These findings have stimulated interest in its potential use in the pharmaceutical, food, and cosmetic industries. ontosight.ai For example, due to its distinct odor, it is used as a fragrance ingredient. nih.govthegoodscentscompany.com

The synthesis of this compound can be achieved through methods such as the reduction of 4,7-decadienoic acid or the oxidation of 4,7-decadienol. ontosight.ai Ongoing research continues to investigate its biological activities and expand upon its potential applications in fields like aquaculture and pest control. ontosight.ai

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

| Molecular Formula | C10H16O |

| Molecular Weight | 152.24 g/mol |

| IUPAC Name | deca-4,7-dienal |

| Boiling Point | 145-146°C at 5 mmHg |

| Density | 0.895 g/cm³ |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Soluble in organic solvents like ethanol (B145695) and hexane |

| CAS Number | 934534-30-2 |

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

934534-30-2 |

|---|---|

Molekularformel |

C10H16O |

Molekulargewicht |

152.23 g/mol |

IUPAC-Name |

deca-4,7-dienal |

InChI |

InChI=1S/C10H16O/c1-2-3-4-5-6-7-8-9-10-11/h3-4,6-7,10H,2,5,8-9H2,1H3 |

InChI-Schlüssel |

MZLGFRRNMCCNBB-UHFFFAOYSA-N |

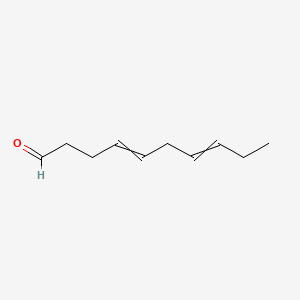

Kanonische SMILES |

CCC=CCC=CCCC=O |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 4,7 Decadienal and Its Stereoisomers

Established Organic Synthesis Routes

Traditional organic synthesis provides a robust and flexible toolbox for constructing the 4,7-decadienal carbon skeleton and installing the aldehyde functionality with stereochemical precision.

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods for carbon-carbon double bond formation. These reactions involve the coupling of a phosphorus-stabilized carbanion (an ylide or phosphonate (B1237965) anion) with a carbonyl compound. For the synthesis of this compound, a convergent strategy is typically employed, where two smaller fragments are joined.

A common retrosynthetic disconnection of this compound is between the C5 and C6 positions. This approach involves the reaction of a C5 aldehyde fragment, such as pent-2-enal, with a C5 phosphorus reagent. The stereochemical outcome of the newly formed double bond at the C4 position is highly dependent on the nature of the phosphorus reagent and reaction conditions.

Wittig Reaction for (Z)-Alkenes: The classical Wittig reaction, using a non-stabilized triphenylphosphonium ylide (e.g., from 1-bromopentane), generally favors the formation of the (Z)-alkene isomer under salt-free conditions. The reaction proceeds through a kinetically controlled, early transition state leading to a cis-oxaphosphetane intermediate, which collapses to yield the (Z)-alkene.

Horner-Wadsworth-Emmons (HWE) Reaction for (E)-Alkenes: The HWE reaction, which utilizes a phosphonate ester, almost exclusively produces the thermodynamically more stable (E)-alkene. The reaction with a base like sodium hydride (NaH) generates a stabilized phosphonate carbanion that reacts with the aldehyde to give the (E)-alkene with high selectivity.

By carefully selecting the C5 aldehyde precursor (e.g., (Z)-pent-2-enal or (E)-pent-2-enal) and the appropriate phosphorus-based coupling reaction, chemists can systematically access all four stereoisomers of this compound.

Interactive Table 1: Stereoselective Synthesis via Wittig and HWE Reactions

| Target Isomer | Aldehyde Precursor | Phosphorus Reagent Type | Key Reagents | Expected Major Product |

| (Z,Z)-4,7-Decadienal | (Z)-Pent-2-enal | Wittig Ylide | n-BuLi, (C5H11)PPh3Br | (Z,Z)-4,7-Decadienal |

| (E,Z)-4,7-Decadienal | (Z)-Pent-2-enal | HWE Reagent | NaH, (EtO)2P(O)CH2C4H9 | (E,Z)-4,7-Decadienal |

| (Z,E)-4,7-Decadienal | (E)-Pent-2-enal | Wittig Ylide | n-BuLi, (C5H11)PPh3Br | (Z,E)-4,7-Decadienal |

| (E,E)-4,7-Decadienal | (E)-Pent-2-enal | HWE Reagent | NaH, (EtO)2P(O)CH2C4H9 | (E,E)-4,7-Decadienal |

Oxidation reactions provide a direct route to the aldehyde functional group from a corresponding primary alcohol. The key to this strategy is the prior synthesis of a precursor alcohol where the double bond stereochemistry is already established.

This method relies on the synthesis of a stereochemically pure dienol, such as (Z,Z)-4,7-decadien-1-ol. Once this precursor is obtained, its primary alcohol moiety can be selectively oxidized to the aldehyde without affecting the sensitive double bonds. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid or isomerization of the alkenes.

Several modern, mild oxidation reagents are suitable for this transformation:

Pyridinium chlorochromate (PCC): A classic reagent that reliably oxidizes primary alcohols to aldehydes in dichloromethane (B109758) (DCM).

Dess-Martin periodinane (DMP): A hypervalent iodine reagent that performs the oxidation under very mild, neutral conditions at room temperature, making it ideal for sensitive substrates.

Swern Oxidation: This method uses oxalyl chloride or trifluoroacetic anhydride (B1165640) to activate dimethyl sulfoxide (B87167) (DMSO), followed by quenching with a hindered base like triethylamine (B128534) (Et3N). It is performed at low temperatures (e.g., -78 °C), which preserves the integrity of labile functional groups.

The primary advantage of this pathway is that the challenging stereochemical control is addressed during the synthesis of the alcohol precursor, simplifying the final step to a reliable functional group transformation.

Synthesizing this compound from fully saturated precursors is a less direct, multi-step process. It typically involves the strategic introduction of unsaturation through elimination reactions. A hypothetical pathway could start from a saturated long-chain diol or hydroxy acid. For instance, a C10 diol like 1,8-decanediol could undergo a targeted dehydration. However, controlling the position and geometry of the resulting double bonds from such a flexible, saturated chain is exceptionally difficult and generally results in a complex mixture of isomers, making this an inefficient route.

A more chemically viable approach involves the transformation of naturally occurring unsaturated fatty acids that possess a hydroxyl group, such as ricinoleic acid. While not a direct precursor, ricinoleic acid contains a C18 backbone with one double bond and one hydroxyl group. Chemical modification, such as dehydration to introduce a second double bond, followed by oxidative cleavage (e.g., ozonolysis) of the carbon chain at a specific position, can be engineered to yield C10 aldehyde fragments. This pathway is conceptually rooted in dehydration but relies on subsequent fragmentation to achieve the target carbon skeleton.

This strategy leverages more highly unsaturated starting materials, such as alkynes or polyunsaturated fatty acids (PUFAs), and modifies them through selective reduction and cleavage.

Partial Hydrogenation of Alkynes: A powerful method for creating stereodefined (Z)-alkenes involves the partial hydrogenation of an alkyne using a poisoned catalyst. For example, a C10 carbon skeleton containing triple bonds at the 4- and 7-positions could be synthesized. Subsequent hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) would selectively reduce both alkynes to (Z)-alkenes, yielding (Z,Z)-4,7-decadiene derivatives. If the terminal functional group is a protected alcohol, deprotection and oxidation would complete the synthesis of (Z,Z)-4,7-decadienal.

Oxidative Cleavage of PUFAs: Ozonolysis is a premier reaction for cleaving double bonds to form carbonyl compounds. By selecting a PUFA with a specific double bond arrangement, one can generate this compound as a product. For instance, a polyunsaturated fatty acid ester like methyl dodeca-3,6,9-trienoate, upon controlled ozonolysis, can be cleaved. The reaction with ozone (O3) at low temperature, followed by a reductive workup using dimethyl sulfide (B99878) (Me2S) or zinc (Zn), cleaves the double bond at the C9 position, yielding a nine-carbon ester fragment and the three-carbon propanal. While this specific example does not yield the target, the principle applies: a custom-synthesized or naturally sourced C13 or C14 polyene with double bonds at the appropriate positions (e.g., at C4 and C7 relative to one end) could be cleaved via ozonolysis to release this compound.

Oxidation-Based Pathways

Chemoenzymatic and Biocatalytic Approaches to this compound

Biocatalysis offers an environmentally benign and highly selective alternative to traditional organic synthesis. These methods utilize enzymes, primarily from plant or microbial sources, to catalyze specific transformations on natural substrates like polyunsaturated fatty acids. The key enzymes in this pathway are lipoxygenases (LOX) and hydroperoxide lyases (HPL).

The general mechanism proceeds in two steps:

Lipoxygenase (LOX) Action: LOX enzymes introduce molecular oxygen into a PUFA backbone at a specific position, creating a hydroperoxy fatty acid intermediate. The regioselectivity (e.g., 9-LOX vs. 13-LOX) and stereoselectivity of the LOX are crucial in determining the structure of the intermediate.

Hydroperoxide Lyase (HPL) Action: The HPL enzyme then cleaves the hydroperoxy fatty acid at the C-C bond adjacent to the hydroperoxide group. This cleavage results in the formation of a short-chain aldehyde and a corresponding oxo-acid fragment.

The specific isomer of this compound produced depends on the substrate (e.g., linoleic acid vs. linolenic acid) and the specific LOX/HPL enzyme system employed. For example, certain plant-derived HPLs are known to act on 9-hydroperoxides of linoleic and linolenic acids. The cleavage of 9-hydroperoxy-10(E),12(Z)-octadecadienoic acid can lead to the formation of C9 aldehydes. While the direct, high-yield production of this compound via this pathway is complex and depends on sourcing a highly specific HPL, the principle demonstrates a powerful route for generating unsaturated aldehydes from renewable feedstocks with exceptional stereochemical control dictated by the enzyme's active site. Research continues to discover and engineer enzyme systems capable of producing a wider array of valuable aldehydes, including isomers of this compound.

Interactive Table 2: Representative Biocatalytic Pathways for Unsaturated Aldehyde Synthesis

| Substrate (PUFA) | Enzyme System | Key Intermediate | Major Aldehyde Product(s) |

| Linoleic Acid (C18:2) | 13-Lipoxygenase / HPL | 13-Hydroperoxy-9(Z),11(E)-octadecadienoic acid | (Z)-3-Hexenal |

| Linoleic Acid (C18:2) | 9-Lipoxygenase / HPL | 9-Hydroperoxy-10(E),12(Z)-octadecadienoic acid | (E)-2-Nonenal |

| Linolenic Acid (C18:3) | 13-Lipoxygenase / HPL | 13-Hydroperoxy-9(Z),11(E),15(Z)-octadecatrienoic acid | (Z,Z)-3,6-Nonadienal |

| Linolenic Acid (C18:3) | 9-Lipoxygenase / HPL | 9-Hydroperoxy-10(E),12(Z),15(Z)-octadecatrienoic acid | (E,Z)-2,6-Nonadienal |

| Hypothetical | Specific LOX/HPL | C14 or C16 hydroperoxide | (Z,Z)- or (E,Z)-4,7-Decadienal |

Control of Stereochemistry in this compound Synthesis

The biological activity and sensory properties of this compound are highly dependent on the geometric configuration of its two double bonds. Therefore, controlling the stereochemistry during synthesis to obtain specific isomers, particularly the (Z,Z)-isomer, is of paramount importance. benchchem.com Synthetic strategies are often designed to selectively generate the desired cis (or Z) or trans (or E) configurations.

Strategies for Geometric Isomer Control

The synthesis of specific geometric isomers of this compound relies on stereoselective chemical reactions. The primary methods employed involve the partial hydrogenation of alkynes and olefination reactions like the Wittig reaction.

One effective strategy for producing the (cis,cis)-4,7-decadienal isomer involves a multi-step synthesis starting with alkyne precursors. google.com This method includes the coupling of two different alkyne fragments, followed by a stereoselective partial hydrogenation. For instance, 1,1-dimethoxy-4,7-decadiyne can be synthesized and subsequently hydrogenated using a Lindlar catalyst. google.comimreblank.ch The Lindlar catalyst, which is a poisoned palladium catalyst (palladium on calcium carbonate, treated with lead acetate and quinoline), is specifically designed to reduce alkynes to cis-alkenes without further reduction to the alkane. imreblank.ch The resulting 1,1-dimethoxy-cis,cis-4,7-decadiene is then hydrolyzed to yield the final product, cis,cis-4,7-decadienal. google.com

Another widely used approach is the Wittig reaction or its variant, the Horner-Wadsworth-Emmons (HWE) reaction. benchchem.com These reactions are powerful tools for forming carbon-carbon double bonds. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the phosphorus ylide and the reaction conditions. To favor the Z-isomer, unstabilized or semi-stabilized ylides are typically used in aprotic, salt-free solvents. For example, the synthesis of (Z,Z)-4,7-decadienal can be achieved via a Wittig reaction between cis-3-pentenyl triphenylphosphonium bromide and cis-3-hexenal. benchchem.com

The following table summarizes key strategies for achieving geometric isomer control.

Table 1: Synthetic Strategies for Geometric Isomer Control in this compound Synthesis

| Synthetic Method | Key Reagents/Catalysts | Target Stereoisomer | Reference |

|---|---|---|---|

| Partial Hydrogenation | 1,1-dimethoxy-4,7-decadiyne, Lindlar Catalyst, H₂ | (Z,Z)-4,7-decadienal | google.com |

| Wittig Reaction | cis-3-Pentenyl triphenylphosphonium bromide, cis-3-Hexenal | (Z,Z)-4,7-decadienal | benchchem.com |

This table is interactive. Users can sort data by column headers.

Impact of Reaction Conditions and Catalyst Selection on Stereochemical Purity

Catalyst Selection: The choice of catalyst is fundamental for stereocontrol. As mentioned, the Lindlar catalyst is highly effective for the syn-hydrogenation of alkynes to Z-alkenes, making it a cornerstone in the synthesis of (Z,Z)-4,7-decadienal from a diyne precursor. google.comimreblank.ch In other catalytic systems, such as those involving palladium, the ligand environment of the metal can be tuned to favor the formation of a specific isomer. jlu.edu.cn For some dienal syntheses, palladium-catalyzed coupling reactions are key steps in achieving high stereoselectivity. jlu.edu.cn More advanced catalyst development aims to improve selectivity in industrial production. vulcanchem.com

Reaction Conditions: Temperature, solvent, and atmosphere are crucial variables. A synthesis of (Z,Z)-4,7-decadienal reported a 68% yield when conducted under a controlled argon atmosphere at 0°C, highlighting the need to control these parameters to minimize side reactions and isomerization. benchchem.com Comparative studies have shown that using zeolite Y catalysts in solvent-free conditions can reduce side reactions and enhance stereochemical purity. benchchem.com The reaction temperature, in particular, must be carefully managed as higher temperatures can provide the energy needed to overcome the barrier for isomerization, leading to a mixture of E and Z isomers. For certain related dienal syntheses, reaction temperatures are kept as low as -18°C to -25°C to maintain stereochemical integrity. google.com

The table below details the impact of specific catalysts and conditions on stereochemical outcomes.

Table 2: Impact of Catalysts and Conditions on Stereochemical Purity

| Catalyst/Condition | Starting Material(s) | Effect on Stereochemistry | Reference |

|---|---|---|---|

| Lindlar Catalyst | 1,1-dimethoxy-4,7-decadiyne | Promotes selective formation of cis,cis double bonds. | google.comimreblank.ch |

| Zeolite Y Catalyst (Solvent-free) | Aldehydes and phosphonium (B103445) ylides | Reduces side reactions and improves stereochemical purity. | benchchem.com |

| Controlled Temperature (0°C) & Argon Atmosphere | cis-3-Hexenal and a phosphonium ylide | Minimizes isomerization, leading to higher purity of the Z,Z isomer. | benchchem.com |

This table is interactive. Users can sort data by column headers.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of fine chemicals like this compound is increasingly important for sustainable industrial practices. lubrizol.comsigmaaldrich.com These principles aim to reduce waste, minimize energy consumption, use renewable resources, and design safer chemical processes. acs.orgacs.org

Use of Renewable Feedstocks: One of the core principles of green chemistry is the use of renewable raw materials. lubrizol.com this compound can be produced through the oxidative degradation of polyunsaturated fatty acids such as linoleic and linolenic acids, which are abundant in vegetable oils. benchchem.com This pathway mimics the natural formation of the aldehyde and represents a renewable alternative to syntheses based on petrochemical feedstocks.

Catalysis and Atom Economy: Catalytic reactions are preferred over stoichiometric ones because they are more efficient and generate less waste. lubrizol.comacs.org The use of catalysts like the Lindlar catalyst or various palladium complexes improves the atom economy of the synthesis by ensuring that a higher proportion of reactant atoms are incorporated into the final product. google.comjlu.edu.cn Biocatalytic methods, employing enzymes to carry out specific transformations, also hold promise for more sustainable and highly stereoselective production routes. benchchem.comekb.eg

Energy Efficiency and Safer Solvents: Green chemistry encourages conducting reactions at ambient temperature and pressure to minimize energy consumption. lubrizol.comacs.org While some stereoselective syntheses require low temperatures to ensure purity, the development of new catalysts could enable these reactions to proceed efficiently under milder conditions. google.com Furthermore, employing solvent-free reaction conditions, as seen with the use of zeolite Y catalysts, eliminates the environmental and safety issues associated with volatile organic solvents. benchchem.com

Reduction of Derivatives: Synthetic routes should be designed to minimize the use of protecting groups or other temporary modifications, as these steps require additional reagents and generate waste. sigmaaldrich.com Developing more direct synthetic strategies that avoid complex protection-deprotection sequences is a key goal in the green synthesis of this compound.

Biosynthetic Pathways and Natural Occurrence of 4,7 Decadienal

Lipid Peroxidation and Enzymatic Oxidation Pathways

Lipid peroxidation is a fundamental process that leads to the generation of a variety of volatile and non-volatile compounds, including aldehydes. medchemexpress.com In biological systems, this process is often tightly controlled and catalyzed by specific enzymes to produce compounds with distinct biological roles. The synthesis of decadienal isomers is a known outcome of the oxidative degradation of polyunsaturated fatty acids. benchchem.comvulcanchem.com

Polyunsaturated fatty acids (PUFAs) are the primary precursors for the biosynthesis of 4,7-Decadienal and its isomers. researchgate.net These essential fatty acids, characterized by multiple double bonds, are susceptible to oxidation. acs.org The specific structure of the resulting aldehyde is dependent on the precursor fatty acid and the enzymatic machinery of the organism.

Linoleic Acid (C18:2): This omega-6 fatty acid is a well-established precursor for the formation of C10 aldehydes. plos.org Enzymatic oxidation of linoleic acid can lead to the formation of decadienal isomers. vulcanchem.commdpi.comnih.gov

Arachidonic Acid (C20:4): In many marine organisms, particularly diatoms, the C20 omega-6 fatty acid, arachidonic acid, serves as a key substrate for the production of C10 aldehydes like 2,4-decadienal. nih.govresearchgate.netint-res.com

Linolenic Acid (C18:3): This omega-3 fatty acid is also a substrate for lipoxygenases and can be converted into various aldehydes. benchchem.commdpi.com The green macroalga Ulva utilizes both C18 and C20 PUFAs, including γ-linolenic acid, to produce decadienals. nih.gov

The table below summarizes the relationship between key PUFAs and the generation of C10 aldehydes.

| Precursor Fatty Acid | Chemical Formula | Type | Common Aldehyde Product(s) |

| Linoleic Acid | C₁₈H₃₂O₂ | Omega-6 | 2,4-Decadienal |

| α-Linolenic Acid | C₁₈H₃₀O₂ | Omega-3 | Various Aldehydes |

| Arachidonic Acid | C₂₀H₃₂O₂ | Omega-6 | 2,4-Decadienal, 2,4,7-Decatrienal (B148924) |

| Eicosapentaenoic Acid (EPA) | C₂₀H₃₀O₂ | Omega-3 | 2,4,7-Decatrienal |

The enzymatic conversion of PUFAs to aldehydes is a well-defined cascade primarily involving two key enzymes: lipoxygenase (LOX) and hydroperoxide lyase (HPL). nih.govscientific-publications.net This is often referred to as the oxylipin pathway. nih.gov

The process begins when a stressor, such as physical damage to a cell, activates lipases. nih.govnih.gov These lipases release PUFAs from the cell membrane. nih.gov Subsequently, the LOX enzyme catalyzes the regio- and stereo-specific insertion of molecular oxygen into the fatty acid chain, forming a fatty acid hydroperoxide. mdpi.comnih.gov This intermediate is then cleaved by a hydroperoxide lyase (HPL), which belongs to the cytochrome P450 enzyme family, breaking the carbon chain to yield shorter-chain aldehydes, such as decadienal, and other fragments. mdpi.comnih.govnih.gov This entire enzymatic sequence, from the release of fatty acids to the formation of aldehydes, can occur very rapidly upon cell damage. nih.govnih.gov

Biological Sources and Contexts of this compound Generation

This compound and its isomers are not uniformly distributed in nature but are found in specific organisms where they serve distinct ecological or physiological functions. ontosight.ai

Marine diatoms are significant producers of a class of secondary metabolites known as polyunsaturated aldehydes (PUAs), which includes various decadienal isomers. nih.govresearchgate.net This production is a wound-activated chemical defense mechanism against grazing predators like copepods. nih.govnih.gov When diatom cells are damaged, the LOX/HPL pathway is initiated, rapidly converting PUFAs like arachidonic and eicosapentaenoic acid into toxic aldehydes. nih.govint-res.comnih.gov Species such as Thalassiosira rotula and Skeletonema costatum are known to produce these defensive compounds. nih.govsci-hub.ru Similarly, the green tide-forming macroalga Ulva also produces 2,4-decadienal and 2,4,7-decatrienal upon tissue damage from C18 and C20 PUFA precursors. nih.gov

This compound has been identified in several plant species. Notably, (Z,Z)-4,7-decadienal is recognized as the key compound responsible for the characteristic aroma of the essential oil from Acorus calamus (sweet flag). benchchem.comthegoodscentscompany.com The compound is also found in the floral scents of various orchids and other plants. pherobase.com Furthermore, research has demonstrated the ability of enzymes present in eggplant to catalyze the biotransformation of fatty acids from sunflower and linseed oils into (2E,4E)-decadienal, showcasing the potential for enzymatic production within plant systems. scientific-publications.netscientific-publications.net

The table below lists some documented plant and algal sources of decadienal isomers.

| Biological Source | Organism Type | Specific Isomer/Compound Mentioned | Reference(s) |

| Acorus calamus (Sweet Flag) | Plant | (Z,Z)-4,7-Decadienal | benchchem.comthegoodscentscompany.com |

| Thalassiosira rotula | Diatom (Microalga) | 2,4-Decadienal, 2,4,7-Decatrienal | nih.govnih.gov |

| Skeletonema costatum | Diatom (Microalga) | (E,E)-2,4-Decadienal | sci-hub.ru |

| Ulva sp. (Sea Lettuce) | Macroalga | 2,4-Decadienal, 2,4,7-Decatrienal | nih.gov |

| Eggplant (Solanum melongena) | Plant | (2E,4E)-Decadienal (via biotransformation) | scientific-publications.netscientific-publications.net |

| Various Orchidaceae | Plant | (Z,Z)-4,7-Decadienal | pherobase.com |

This compound and related aldehydes are classified as secondary metabolites, which are compounds not directly involved in the normal growth, development, or reproduction of an organism but often have important ecological functions. researchgate.netimsc.res.in In diatoms and other algae, these aldehydes function as chemical defense agents. nih.govnih.gov In plants, they can contribute to aroma profiles, which are crucial for attracting pollinators or repelling herbivores. benchchem.compherobase.com The production of these compounds via the oxylipin pathway is a classic example of a plant and algal defense strategy, where a rapid chemical response is mounted upon physical damage. nih.govnih.gov

Mechanisms of Biogenic Formation in Diverse Organisms

The biogenic formation of this compound is primarily rooted in the oxidative degradation of polyunsaturated fatty acids (PUFAs). This process can be initiated either enzymatically, most notably by lipoxygenases, or through non-enzymatic autoxidation. benchchem.comacs.org The specific precursors and pathways often vary depending on the organism, leading to the presence of this aldehyde in a range of natural sources from marine algae to terrestrial plants.

The fundamental mechanism involves the oxidation of PUFAs such as α-linolenic acid, eicosapentaenoic acid (EPA), and arachidonic acid (AA). benchchem.comacs.orgresearchgate.netint-res.com The action of lipoxygenase introduces a hydroperoxy group into the fatty acid chain. Subsequent cleavage of the unstable hydroperoxide by lyases or other mechanisms results in the formation of shorter-chain volatile compounds, including various aldehydes like this compound. researchgate.netint-res.com

In Algae:

Certain species of diatoms, a major group of algae, are well-documented producers of unsaturated aldehydes as part of an activated chemical defense mechanism. int-res.complymsea.ac.uk For instance, when cells of the diatom Thalassiosira rotula are damaged, they rapidly release aldehydes, including decadienal isomers. int-res.comnih.gov This process is initiated by lipoxygenase enzymes that act on stored PUFA precursors. int-res.comnih.gov Specifically, the C20 fatty acids, arachidonic acid (C20:4 n-6) and eicosapentaenoic acid (EPA, C20:5 n-3), are precursors for the formation of 2E,4Z-decadienal and 2E,4Z,7Z-decatrienal, respectively. int-res.com This "defense on demand" strategy allows the diatom to store metabolically valuable fatty acids and only produce the reactive aldehydes when wounded by herbivores like copepods. int-res.com The formation of these aldehydes, which are potent Michael acceptors, can inhibit copepod egg hatching, thus serving a protective ecological function. int-res.complymsea.ac.uk

In Plants:

This compound is also found in the essential oils of some terrestrial plants. It is recognized as a character-impact compound in the oil of Acorus calamus (sweet flag), contributing to its unique aroma. benchchem.comthegoodscentscompany.comjst.go.jp The biosynthesis in plants is also believed to occur via the oxidative degradation of PUFAs. benchchem.comsolubilityofthings.com The common plant fatty acid, α-linolenic acid, is a likely precursor. researchgate.net Research on the formation of a related compound, trans-4,5-epoxy-(E,Z)-2,7-decadienal, in yuzu citrus fruit suggests it originates from α-linolenic acid through oxidation induced by 13-lipoxygenase. researchgate.net This points to a conserved lipoxygenase-mediated pathway for the formation of C10 aldehydes in the plant kingdom.

In Seafood:

The occurrence of this compound and related unsaturated aldehydes in seafood is typically a result of lipid oxidation during storage and processing. nih.govencyclopedia.pubresearchgate.net Fish are rich in PUFAs, which are highly susceptible to autoxidation. nih.govimreblank.ch This chemical degradation, distinct from the enzymatic defense in live algae, contributes to the complex aroma profile of fresh fish but also leads to the development of rancid off-flavors as the fish deteriorates. researchgate.net The breakdown of PUFAs in fish lipids can generate a variety of volatile compounds, including 2,4,7-decatrienal and 2,4-decadienal. nih.govencyclopedia.pub These aldehydes have very low odor thresholds and are significant contributors to the characteristic "fishy" aroma. nih.govencyclopedia.pub

Table 1: Natural Occurrence and Precursors of Decadienal Isomers

| Organism Group | Specific Example(s) | Precursor Fatty Acid(s) | Formation Mechanism | Resulting Compound(s) | Reference(s) |

| Algae | Thalassiosira rotula (Diatom) | Eicosapentaenoic acid (EPA), Arachidonic acid (AA) | Enzymatic (Lipoxygenase) | 2E,4Z,7Z-Decatrienal, 2E,4Z-Decadienal | int-res.com |

| Plants | Acorus calamus (Sweet flag) | α-Linolenic acid (proposed) | Enzymatic (Lipoxygenase) | (Z,Z)-4,7-Decadienal | benchchem.comresearchgate.netthegoodscentscompany.com |

| Plants | Citrus junos (Yuzu) | α-Linolenic acid | Enzymatic (Lipoxygenase) | trans-4,5-epoxy-(E,Z)-2,7-decadienal | researchgate.net |

| Seafood | Fish (general) | Polyunsaturated fatty acids (PUFAs) | Autoxidation | 2,4,7-Decatrienal, 2,4-Decadienal | nih.govencyclopedia.pubresearchgate.net |

Chemical Reactivity and Degradation Mechanisms of 4,7 Decadienal

Oxidative Instability and Autoxidation Processes

The degradation of 4,7-decadienal is a significant contributor to the development of off-flavors, particularly in lipid-rich foods like fish and meat products. benchchem.com The autoxidation of (Z,Z)-4,7-decadienal is known to produce further unsaturated aldehydes, which often have very low odor thresholds. One notable secondary oxidation product identified is 2-trans,4-cis,7-cis-decatrienal , a compound associated with distinct off-flavors. benchchem.com

The degradation of dienals is a complex process that can yield a variety of smaller volatile compounds. While specific studies exhaustively detailing all secondary products of this compound are limited, the degradation of its more studied isomer, (E,E)-2,4-decadienal, provides insight into potential pathways. Autoxidation of (E,E)-2,4-decadienal has been shown to yield products such as hexanal (B45976) and 2-octenal (B7820987) through cleavage at the double bonds. oregonstate.edu It is plausible that this compound undergoes similar fragmentation, leading to a complex mixture of smaller aldehydes, ketones, and acids.

Table 1: Known and Potential Secondary Oxidation Products of Dienals

| Precursor | Secondary Product(s) | Context/Reference |

|---|---|---|

| (Z,Z)-4,7-Decadienal | 2-trans,4-cis,7-cis-decatrienal | Identified as an off-flavor from autoxidation. benchchem.com |

| (E,E)-2,4-Decadienal | Hexanal, 2-Octenal, Glyoxal | Formed via autoxidation, indicating cleavage at double bonds. oregonstate.edu |

The rate of this compound degradation is fundamentally linked to the availability of oxygen. Autoxidation is a radical-chain reaction where oxygen acts as a propagator; therefore, higher oxygen concentrations generally lead to accelerated degradation. The kinetics of lipid oxidation, which produces and subsequently degrades compounds like this compound, are often characterized by an induction period followed by a rapid increase in oxidation products. researchgate.net

Reactions with Biological Nucleophiles

The electrophilic nature of the aldehyde group, combined with the reactivity of the carbon-carbon double bonds, makes this compound reactive toward biological nucleophiles such as the side chains of amino acids in proteins. benchchem.com These reactions can lead to the formation of covalent adducts, causing structural and functional modifications to the biological molecules.

Research indicates that this compound can covalently modify proteins, particularly by reacting with lysine (B10760008) residues. benchchem.com The primary amine of the lysine side chain can attack the carbonyl carbon of the aldehyde, forming an unstable carbinolamine that subsequently dehydrates to form a Schiff base (an imine). benchchem.comrsc.org This modification can alter the protein's structure and function. benchchem.com

While saturated aldehydes react primarily via Schiff base formation, α,β-unsaturated aldehydes can also undergo Michael addition reactions. Although this compound is not an α,β-unsaturated aldehyde, its degradation can produce such compounds, which are highly reactive. For comparison, the well-studied lipid peroxide product 4-hydroxy-2-nonenal (HNE) readily forms Michael adducts with cysteine, histidine, and lysine residues. The formation of Schiff bases by this compound represents a significant pathway for protein modification in systems where lipid peroxidation occurs.

Table 2: Documented Reactions of Dienals with Amino Acid Residues

| Dienal | Amino Acid Residue | Type of Adduct/Reaction | Implication |

|---|---|---|---|

| This compound | Lysine | Schiff Base Adduct | Protein modification, potential loss of function. benchchem.com |

| (E,E)-2,4-Decadienal | Lysine, Glycine | Polycondensation Products | Formation of high molecular weight, colored compounds (melanoidins). agriculturejournals.czugent.be |

Thiols, such as the sulfhydryl groups of cysteine residues in proteins and the antioxidant molecule glutathione (B108866) (GSH), are potent nucleophiles that can react with aldehydes. While direct studies on this compound are scarce, extensive research on the isomeric (E,E)-2,4-decadienal shows that it readily reacts with cysteine and glutathione. nih.gov This reaction is a key detoxification pathway in biological systems, catalyzed by enzymes like glutathione S-transferase. nih.gov The reaction of α,β-unsaturated aldehydes with thiols typically occurs via a Michael addition across the double bond. Given that this compound lacks conjugation with the aldehyde, its primary mode of reaction with thiols would likely be the formation of a hemithioacetal at the carbonyl group, which could be a precursor to further reactions.

The potential for lipid-derived aldehydes to react with nucleic acids is a significant area of toxicological research due to the mutagenic implications of DNA adducts. Products of lipid free radical autoxidation have been reported to interact with DNA. nih.gov Specifically, α,β-unsaturated aldehydes like 2,4-decadienal have been investigated for their reactivity. While direct evidence for this compound reacting with nucleic acids is not available in the reviewed literature, the reactivity of its structural analogues suggests a potential for such interactions. Aldehydes can react with the exocyclic amino groups of DNA bases (e.g., guanine, adenine, cytosine) to form various adducts, including Schiff bases and more complex cross-linked structures. However, it must be stressed that this reactivity is confirmed for other lipid-derived aldehydes, and further research is needed to determine if this compound itself is genotoxic.

Photochemical and Thermal Degradation Pathways

This compound is a highly reactive α,β-unsaturated aldehyde containing two non-conjugated double bonds, rendering it particularly susceptible to degradation through both photochemical and thermal processes. These degradation pathways are significant as they lead to the formation of a complex array of secondary products, fundamentally altering the chemical profile of any system in which this compound is present. The primary sites of reactivity are the aldehyde functional group, the two carbon-carbon double bonds, and the allylic hydrogen atoms at the C-3, C-6, and C-9 positions.

Photochemical Degradation

Photochemical degradation of this compound is initiated by the absorption of light energy, typically in the ultraviolet (UV) spectrum, which can trigger several reaction cascades, primarily involving oxidation.

Singlet Oxygen-Mediated Oxidation: One of the most prominent photochemical pathways involves the reaction with singlet oxygen (¹O₂). In the presence of a photosensitizer (e.g., riboflavin, chlorophyll) and light, ground-state triplet oxygen (³O₂) is converted to the highly electrophilic ¹O₂. Singlet oxygen readily attacks the double bonds of this compound via an ene reaction. This reaction involves the abstraction of an allylic hydrogen atom with a concomitant shift of the double bond, resulting in the formation of specific hydroperoxide isomers. For this compound, attacks can occur at the C-4 or C-7 double bonds, leading to a mixture of hydroperoxides, such as 4-hydroperoxy-2,7-decadienal and 7-hydroperoxy-4,8-decadienal. These primary hydroperoxides are unstable and undergo subsequent homolytic cleavage (O-O bond scission) to form alkoxy and hydroxyl radicals, which propagate further reactions, leading to a variety of volatile secondary products including shorter-chain aldehydes (e.g., propanal, hexanal) and other oxygenated species.

Radical-Initiated Autoxidation: Direct photolysis by high-energy UV light or the presence of radical initiators can lead to the abstraction of a hydrogen atom from this compound. The aldehydic hydrogen is particularly labile, as is the doubly allylic hydrogen at the C-6 position. The resulting carbon-centered radical reacts rapidly with atmospheric triplet oxygen (³O₂) to form a peroxy radical (ROO•). This peroxy radical can then abstract a hydrogen atom from another this compound molecule, propagating a radical chain reaction. This autoxidation cycle produces hydroperoxides, which, as described above, decompose into a cascade of secondary products.

The table below summarizes the key photochemical degradation pathways.

| Pathway | Initiating Species/Condition | Primary Intermediate(s) | Key Secondary Products |

|---|---|---|---|

| Singlet Oxygen Ene Reaction | Singlet Oxygen (¹O₂) + Light + Sensitizer | 4-hydroperoxy-2,7-decadienal, 7-hydroperoxy-4,8-decadienal | Propanal, Hexanal, other short-chain aldehydes |

| Radical-Initiated Autoxidation | UV Light, Radical Initiators (•OH) | Alkyl Radicals (R•), Peroxy Radicals (ROO•) | Hydroperoxides, various carbonyls, alcohols |

Thermal Degradation

Elevated temperatures provide the activation energy required for the degradation of this compound, even in the absence of light. The primary mechanisms are thermal autoxidation and molecular rearrangements.

Thermal Autoxidation: Similar to photooxidation, this process is a free-radical chain reaction but is initiated by heat. Thermal energy can cause the homolytic cleavage of weak bonds or react with trace metal ions (e.g., iron, copper) to generate initial radicals. Once initiated, the propagation and decomposition steps are analogous to those in photooxidation, involving the formation of peroxy radicals and the subsequent breakdown of hydroperoxides. Research investigating the thermal oxidation of lipids rich in omega-3 fatty acids, which produce this compound upon initial oxidation, has shown that its subsequent thermal degradation yields a range of potent volatile compounds.

Isomerization and Cyclization: Heat can induce geometric isomerization of the double bonds, converting the naturally occurring (4Z,7Z)-isomer into its (E,Z), (Z,E), and (E,E) counterparts. More significant thermal pathways involve intramolecular reactions. For example, research has identified the formation of cyclic compounds from the thermal treatment of related dienals. While direct electrocyclization is less favored due to the non-conjugated system, oxidation followed by cyclization can occur. One identified pathway in related systems involves the formation of substituted furans. For instance, degradation of this compound can lead to the formation of compounds like 3-propylfuran through a series of oxidation, cyclization, and dehydration steps.

The table below outlines the primary thermal degradation pathways for this compound.

| Pathway | Initiating Condition | Mechanism Type | Key Secondary Products |

|---|---|---|---|

| Thermal Autoxidation | Heat (>60°C), Presence of O₂ | Free Radical Chain Reaction | Hydroperoxides, 2-Propenal, Hexanal |

| Isomerization | Heat | Geometric Isomerization | (4E,7Z)-, (4Z,7E)-, (4E,7E)-Decadienal |

| Cyclization | Heat, often following initial oxidation | Intramolecular Rearrangement/Condensation | 3-Propylfuran, other substituted heterocycles |

Analytical Methodologies for the Detection and Characterization of 4,7 Decadienal

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for separating volatile compounds like 4,7-Decadienal from intricate mixtures. The choice between gas and liquid chromatography typically depends on the compound's volatility and the nature of the sample matrix.

Gas chromatography coupled with mass spectrometry (GC-MS) is the definitive technique for the analysis of volatile and semi-volatile compounds such as this compound. In this method, the compound is volatilized and separated from other components in a gaseous mobile phase as it passes through a capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, providing both identification and quantification.

The analysis of aldehydes in plant extracts and food products is a common application of GC-MS. imist.ma For isomeric complexity, such as distinguishing between different decadienal isomers, the selection of the GC column is critical. While standard non-polar columns can separate many components, specialized columns, such as those with chiral phases (e.g., β-cyclodextrin-based), may be required for the definitive separation of geometric isomers. benchchem.com Headspace solid-phase microextraction (HS-SPME) is a frequently used sample preparation technique that isolates volatile compounds from a liquid or solid sample, concentrating them onto a coated fiber before injection into the GC-MS system. sci-hub.ru This method is effective for analyzing aldehydes in biological samples like diatoms. sci-hub.ru

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | ZB-5MS (30 m × 0.25 mm, 0.25 µm film) or DB-WAX | Separation of volatile compounds based on polarity and boiling point. |

| Carrier Gas | Helium | Inert mobile phase to carry analytes through the column. |

| Oven Program | Initial temp 40°C, ramped to >220°C | Gradual temperature increase to elute compounds with a wide range of boiling points. imist.ma |

| Injector Type | Split/Splitless or HS-SPME | Introduction of the sample into the GC system. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method that creates reproducible fragmentation patterns for library matching. imist.ma |

| Mass Analyzer | Quadrupole | Filters ions based on their mass-to-charge ratio for detection. |

While GC-MS is ideal for volatile aldehydes, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for analyzing less volatile, thermally labile, or polar compounds. In the context of this compound, LC-MS is not typically used for direct detection of the aldehyde itself but is invaluable for metabolite profiling. It can be employed to identify and quantify precursors, non-volatile derivatives, or degradation products of this compound within a biological system. benchchem.com For instance, studying the biosynthetic pathway of (Z,Z)-4,7-Decadienal in Acorus calamus could involve using LC-MS/MS to quantify intermediates like fatty acids or their hydroperoxides. benchchem.com An LC-MS/MS method has been developed for the simultaneous measurement of various aldehydes, including the related compound 2,4-decadienal, in complex matrices like animal feed after derivatization. googleapis.com

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., Nucleosil C18) | Separation of non-polar to moderately polar analytes like fatty acids. hmdb.ca |

| Mobile Phase | Gradient of water and acetonitrile/methanol with formic acid | Elution of a wide range of metabolites. |

| Ionization Source | Electrospray Ionization (ESI) | Soft ionization suitable for creating molecular ions from polar and non-volatile molecules without significant fragmentation. |

| Mass Analyzer | Tandem Quadrupole (MS/MS) or High-Resolution (e.g., TOF, Orbitrap) | Provides high selectivity and sensitivity for quantifying specific metabolites in complex mixtures. googleapis.comhmdb.ca |

Spectroscopic Approaches for Structural Elucidation and Stereochemistry

Spectroscopy provides fundamental information about a molecule's structure, including the confirmation of functional groups and the precise arrangement of atoms in space (stereochemistry).

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to determine the carbon skeleton and the chemical environment of each atom. For a molecule like this compound, NMR is crucial for confirming the position and, most importantly, the geometry of the double bonds. oregonstate.edu

The stereochemistry of the double bonds (cis/Z or trans/E) is determined by analyzing the coupling constants (J-values) between the protons on the double bond in the ¹H NMR spectrum. For a cis (Z) configuration, the coupling constant is typically in the range of 6-12 Hz, whereas for a trans (E) configuration, it is larger, usually 12-18 Hz. This distinction allows for the definitive assignment of the (Z,Z) stereochemistry of the natural product found in Acorus calamus. benchchem.com ¹³C-NMR provides complementary information, with the chemical shifts of the sp²-hybridized carbons confirming the presence and location of the double bonds. imreblank.ch

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Key Information Provided |

|---|---|---|---|

| ¹H | Aldehydic Proton (-CHO) | 9.0 - 10.0 | Confirms presence of aldehyde group. |

| ¹H | Vinylic Protons (-CH=CH-) | 5.0 - 6.5 | Confirms presence of double bonds; coupling constants determine geometry. |

| ¹³C | Carbonyl Carbon (-CHO) | 190 - 205 | Confirms presence of aldehyde carbonyl. |

| ¹³C | Alkene Carbons (-CH=CH-) | 100 - 150 | Confirms presence and location of C=C double bonds. |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation at specific frequencies that correspond to the vibrations of chemical bonds. For this compound, IR spectroscopy can unequivocally confirm the presence of the key aldehyde and alkene functional groups. oregonstate.edu

The spectrum of this compound would be expected to show a strong, sharp absorption band characteristic of the carbonyl (C=O) stretch of an aldehyde, as well as characteristic bands for the aldehydic C-H stretch. Additionally, absorption bands corresponding to the C=C double bond stretch and the vinylic C-H stretch would confirm the unsaturated nature of the aliphatic chain. libretexts.org

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde | C=O Stretch | ~1725 | Strong |

| Aldehyde | C-H Stretch (Fermi doublet) | ~2820 and ~2720 | Medium to Weak |

| Alkene (cis) | C=C Stretch | ~1650 | Medium to Weak |

| Alkene | Vinylic =C-H Stretch | >3000 | Medium |

| Alkane | Aliphatic C-H Stretch | 2850 - 2960 | Strong |

Sensory Evaluation Protocols for Olfactory Contributions

Since the primary significance of this compound is its contribution to aroma, sensory evaluation is a critical analytical component. These protocols use human panelists to describe and quantify the olfactory properties of a compound.

Gas Chromatography-Olfactometry (GC-O) is a key technique that combines the separation power of GC with the human nose as a detector. researchgate.net As compounds elute from the GC column, the effluent is split between a mass spectrometer and a sniffing port, allowing a trained panelist to assign an odor descriptor and intensity to each active compound in real-time. This method was instrumental in identifying (Z,Z)-4,7-Decadienal as the key odorant in Acorus calamus oil. benchchem.comtinkturenpresse.de

Aroma Extract Dilution Analysis (AEDA) is a related method used to determine the most potent odorants in a sample. tandfonline.comimreblank.ch An aroma extract is serially diluted and analyzed by GC-O at each step until no odor can be detected. The highest dilution at which a compound is still detected is its flavor dilution (FD) factor, which provides a relative measure of its aroma potency. tandfonline.com Studies on (Z,Z)-4,7-Decadienal have established its potent, characteristic aroma and very low odor threshold, which has been reported as 0.2 ppb in aqueous solution. benchchem.com

| Parameter | Description | Reference |

|---|---|---|

| Odor Profile | Earthy, green, fatty, slightly sweetish, reminiscent of calamus or rose-orris. | benchchem.comtinkturenpresse.de |

| Odor Threshold | 0.2 ppb (in aqueous solution) | benchchem.com |

| Sensory Protocol | Gas Chromatography-Olfactometry (GC-O), Threshold Testing | benchchem.com |

Ecological and Environmental Dynamics of 4,7 Decadienal

Role as an Allelochemical in Aquatic Ecosystems

Allelopathy, the process by which an organism produces biochemicals that influence the growth, survival, and reproduction of other organisms, is a key function of 4,7-Decadienal. mdpi.com This compound is part of a sophisticated chemical arsenal (B13267) employed by diatoms to interact with their environment.

Diatoms, which are major primary producers in marine food webs, face intense grazing pressure from herbivores such as copepods. epfl.ch In response, some diatom species have evolved a wound-activated chemical defense mechanism that produces this compound and other PUAs. nih.govnih.gov This defense is not typically active in intact cells but is rapidly initiated upon cell damage, such as during grazing. nih.govnih.gov The process involves the enzymatic breakdown of polyunsaturated fatty acids (PUFAs) into reactive aldehydes. nih.govnih.govmdpi.com

The production of these defensive compounds, including this compound, can have significant detrimental effects on their primary grazers. diva-portal.org Research has shown that these aldehydes can impair the reproductive success of copepods by reducing the hatching success of their eggs. diva-portal.orgresearchgate.net This sublethal effect is a crucial aspect of the defense mechanism, as it can regulate grazer populations over time without causing immediate mortality to the adult herbivores. epfl.ch The release of this compound upon injury ensures that the toxic compounds are concentrated in the immediate vicinity of the feeding herbivore, maximizing their defensive impact while minimizing the loss of cellular resources for the diatom. nih.gov

Table 1: Diatom Species Known to Produce Polyunsaturated Aldehydes and Their Defensive Role

| Diatom Species | Produced Aldehydes (including isomers of Decadienal) | Observed Effect on Herbivores | References |

|---|---|---|---|

| Thalassiosira rotula | 2,4-Decadienal, 2,4,7-Decatrienal (B148924) | Inhibition of copepod and sea urchin egg hatching, antiproliferative effects. nih.govnih.govdiva-portal.org | nih.govnih.govdiva-portal.org |

| Skeletonema marinoi | Heptadienal, Octadienal, Decadienal | Detrimental effects on copepod reproduction. diva-portal.org | diva-portal.org |

| Phaeodactylum tricornutum | (trans,trans-2,4-decadienal used in studies) | Induces defense-related lipid remodeling in the diatom itself. plos.org | plos.org |

The presence of this compound and other PUAs in the water column can significantly influence the structure and behavior of zooplankton communities. By negatively impacting the reproductive fitness of certain copepod species, these allelochemicals can shape the species composition of grazers. diva-portal.orgresearchgate.net Copepod species that are more susceptible to the effects of these aldehydes may be outcompeted by more resistant species in environments where PUA-producing diatoms are abundant.

Studies have demonstrated that exposure to decadienal can lead to a decrease in egg hatching success and an increase in the mortality of copepod nauplii. researchgate.net For instance, experiments with the copepod Temora stylifera showed a dose-dependent decrease in egg hatching success with increasing concentrations of 2,4-decadienal. researchgate.net Interestingly, low concentrations of this aldehyde were found to sometimes increase filtration and ingestion rates in females, suggesting a complex behavioral response. researchgate.net Furthermore, some research indicates that certain PUAs can alter the swimming behavior of zooplankton like Daphnia magna, potentially as a predator avoidance response. frontiersin.orgfrontiersin.orgnih.gov The differential effects of these compounds on various zooplankton species contribute to the intricate web of interactions that govern plankton dynamics.

Table 2: Reported Effects of Decadienal Isomers on Zooplankton

| Zooplankton Species | Decadienal Isomer Studied | Observed Effects | References |

|---|---|---|---|

| Temora stylifera | 2E,4E-decadienal | Increased mortality at high concentrations, decreased egg hatching success, increased female filtration at low concentrations. researchgate.net | researchgate.net |

| Calanus helgolandicus | 2-trans,4-trans-decadienal | Reduced egg hatching success and female survival. nih.gov | nih.gov |

| Daphnia magna | 2,4,7-decatrienal | Increased swimming velocity. frontiersin.orgfrontiersin.orgnih.gov | frontiersin.orgfrontiersin.orgnih.gov |

| Copepods (general) | 2-trans-4-trans-decadienal and other PUAs | Inhibition of egg hatching success, embryonic development arrest. diva-portal.orgresearchgate.net | diva-portal.orgresearchgate.net |

Contribution to Environmental Odor Profiles

Volatile organic compounds (VOCs) produced by algae are major contributors to the taste and odor of natural water bodies. This compound, with its characteristic fishy or fatty odor, is one such compound that can significantly impact water quality from a sensory perspective. researchgate.netresearchgate.net

During algal blooms, particularly those involving chrysophytes and diatoms, the concentration of this compound and other unsaturated aldehydes can increase substantially. nih.gov These compounds are formed through the enzymatic breakdown of polyunsaturated fatty acids present in the algal cells. nih.gov The release of these odorous aldehydes into the water can lead to widespread consumer complaints about the taste and odor of drinking water. researchgate.net The presence of a fishy odor in water is often linked to the proliferation of algae known to produce these types of compounds. researchgate.net

The removal of this compound and other taste- and odor-causing compounds from drinking water presents a significant challenge for water treatment plants. Conventional treatments are not always effective. However, advanced treatment processes have shown promise in mitigating these odorous dienals. Ozonation and the use of biological activated carbon (BAC) have been identified as effective methods for their removal. researchgate.net While ozonation can break down these compounds, it can sometimes lead to the formation of other odorous byproducts. researchgate.net BAC filtration is generally effective at removing a wide range of these odorants. researchgate.net The development of effective mitigation strategies is crucial for ensuring the palatability and public acceptance of drinking water supplies affected by algal blooms.

Interplay with Microbial Communities in Environmental Systems

The ecological role of this compound extends beyond its interactions with grazers to include its influence on microbial communities. These aldehydes can have varied effects on bacteria, ranging from growth inhibition to stimulation, depending on the bacterial strain and the concentration of the compound. mdpi.com This suggests that this compound can play a role in structuring the bacterial communities associated with diatoms and in the broader marine environment. mdpi.com Some studies have shown that polyunsaturated aldehydes can stimulate the activity of certain hydrolytic enzymes in microbial communities, which could have implications for nutrient cycling. biorxiv.org The complex interactions between diatom-produced aldehydes and marine bacteria are an active area of research, with potential implications for understanding the biogeochemical cycles in aquatic ecosystems.

Biochemical Interactions and Mechanistic Studies of 4,7 Decadienal

Molecular Mechanisms of Interaction with Non-Human Cellular Components

Effects on Microbial Cell Membranes and Growth Inhibition

Unsaturated aldehydes, including decadienal, are known to possess antimicrobial properties. Research into the mechanisms of this activity indicates that these compounds can cause significant disruption to the lipid fraction of microbial plasma membranes. This perturbation of the membrane structure is a key factor in their growth-inhibitory effects. Studies have shown that decadienal constituents are capable of penetrating bacterial cells, suggesting that their mode of action is not limited to the cell surface.

The effectiveness of this antimicrobial action appears to be correlated with the chemical structure of the aldehyde, specifically the length of the carbon chain and the presence of an α,β-double bond. Some evidence suggests that polyunsaturated aldehydes (PUAs) exhibit bacteriostatic properties by accumulating within the bacterial cell membrane. However, the universal applicability of this "bacteriostatic hypothesis" is still under investigation, as the impact of PUAs on natural bacterial communities can be complex and may not always result in substantial changes to the community structure.

Interactive Table: Effects of Unsaturated Aldehydes on Microbial Cells

| Compound Class | Primary Mechanism of Action | Key Findings |

| Polyunsaturated Aldehydes | Disruption of plasma membrane lipid fraction | Able to penetrate bacterial cells |

| Accumulation within the cell membrane | Leads to bacteriostatic effects | |

| Decadienal | Perturbation of membrane structure | Effectiveness linked to chain length and double bonds |

Modulation of Intracellular Signaling Pathways (e.g., ERK Signaling in Marine Organisms)

The influence of decadienal extends to the modulation of critical intracellular signaling pathways in marine organisms. A notable example is the effect of a closely related isomer, 2,4-trans-decadienal (DD), on the extracellular signal-regulated kinase (ERK) signaling pathway in the ascidian Ciona intestinalis. perfumerflavorist.com The ERK pathway is a subset of the mitogen-activated protein kinase (MAPK) cascade and is fundamental to processes such as cell proliferation and differentiation in a wide range of organisms, including marine invertebrates.

Exposure to DD has been shown to interfere with the nitric oxide (NO)/ERK signaling cascade. perfumerflavorist.com The specific mechanism involves the upregulation of an ERK-specific phosphatase known as mkp1. perfumerflavorist.com This enzyme is responsible for the dephosphorylation of ERK, which leads to its inactivation. The resulting reduction in ERK phosphorylation disrupts downstream signaling events that are crucial for normal developmental processes. perfumerflavorist.com This well-documented interaction highlights a specific molecular target for decadienal and provides insight into the broader impacts of polyunsaturated aldehydes on the cellular signaling networks of marine life.

Influence on Non-Human Developmental and Physiological Processes

Impact on Larval Development and Metamorphosis in Marine Invertebrates

The developmental stages of marine invertebrates are particularly sensitive to the presence of decadienal. Exposure to 2,4-decadienal has been demonstrated to have a negative impact on the larval development and metamorphosis of various species, including polychaetes and echinoderms. Observed effects include a reduction in larval survival rates and an increase in developmental abnormalities. For instance, studies have documented instances of asymmetrical development in larvae exposed to this compound.

In the case of the ascidian Ciona intestinalis, treatment with decadienal at the competent larval stage—the point at which the larva is ready to settle and metamorphose—results in a significant delay in this critical life cycle transition. perfumerflavorist.com These findings underscore the potential for 4,7-decadienal and related compounds to act as potent disruptors of reproductive and developmental success in marine invertebrate populations.

Interactive Table: Documented Effects of Decadienal on Marine Invertebrate Larvae

| Organism Group | Developmental Stage | Observed Effects |

| Polychaetes | Larval | Reduced survival |

| Echinoderms | Larval | Reduced survival, asymmetrical development |

| Ascidians (Ciona intestinalis) | Competent Larval | Delay in metamorphosis perfumerflavorist.com |

Alterations in Cellular Homeostasis and Stress Responses in Eukaryotic Cells

Exposure to decadienal can lead to significant alterations in the cellular homeostasis of eukaryotic cells, primarily through the induction of oxidative stress. In the larvae of Ciona intestinalis, decadienal has been shown to cause a redox imbalance. perfumerflavorist.com This is characterized by a reduction in the total levels of glutathione (B108866), a crucial intracellular antioxidant, as well as a decrease in nitric oxide levels. perfumerflavorist.com

Furthermore, research on sea urchin embryos has revealed that polyunsaturated aldehydes can trigger programmed cell death pathways, including apoptosis and autophagy. This activation of cellular stress responses appears to be a conserved mechanism, as similar responses have been observed in human cell lines exposed to the same compounds. This suggests that the molecular machinery for responding to the cytotoxic effects of these aldehydes is evolutionarily conserved across different phyla.

Enzymatic Transformations by Microorganisms

Microorganisms possess a diverse array of enzymes capable of transforming a wide variety of organic compounds, including unsaturated aldehydes like this compound. One well-documented example of such a transformation is carried out by baker's yeast, Saccharomyces cerevisiae. This yeast is capable of reducing unsaturated aliphatic aldehydes. The enzymatic activity can target both the aldehyde functional group and, in certain instances, the carbon-carbon double bonds within the molecule.

Studies on the biotransformation of trans-α,β-unsaturated aldehydes by baker's yeast have shown that the rate of reduction can be influenced by the length of the aldehyde's alkyl chain. This demonstrates a degree of substrate specificity in the enzymatic process. Another relevant metabolic pathway involves the detoxification of α,β-unsaturated aldehydes through their conjugation with glutathione. The resulting glutathione adducts are then subject to rapid reduction by intracellular carbonyl reductases. While this specific pathway has been detailed in mammalian cells, the presence of similar enzymatic systems in microorganisms suggests a common strategy for mitigating the toxicity of these reactive aldehydes.

General principles of aldehyde metabolism by microorganisms, such as yeasts and lactic acid bacteria, are well-documented. These organisms possess enzyme systems, including alcohol dehydrogenases, that are capable of reducing various aldehydes to their corresponding alcohols as part of their metabolic processes. Similarly, the biotransformation of numerous organic compounds during fermentation is a widely studied field.

However, research specifically detailing these processes for the compound this compound could not be located. Scientific literature that explicitly describes the enzymatic reduction of this compound to 4,7-decadienol or elucidates its specific metabolic fate in fermentation systems like those involving Saccharomyces cerevisiae or Lactobacillus species is absent from the accessed resources.

Therefore, it is not possible to provide a detailed and scientifically accurate article that strictly adheres to the requested outline focusing solely on the biochemical interactions of this compound. The creation of such an article would require speculative reasoning based on the behavior of other, chemically distinct aldehydes, which would not meet the required standards of scientific accuracy and specificity to the target compound.

Computational and Theoretical Investigations of 4,7 Decadienal

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling encompasses a variety of computational techniques used to represent and simulate the behavior of molecules. For a flexible molecule like 4,7-decadienal, these methods are invaluable for understanding its three-dimensional structure and how it interacts with biological systems, such as olfactory receptors or enzymes.

Ligand-Protein Binding Characterization

Molecular docking is a key computational tool used to predict the preferred orientation of a ligand when it binds to a receptor or enzyme. In the case of this compound, which is recognized for its role in chemical communication in marine organisms, docking studies could be employed to understand its interaction with specific chemosensory proteins. rsc.org

These simulations would involve creating a three-dimensional model of the target protein and then computationally "docking" the this compound molecule into the protein's binding site. The results of these simulations can predict the binding affinity and the specific molecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-protein complex. While specific docking studies on this compound are not extensively reported in publicly available literature, the methodology is a standard approach in chemical ecology and toxicology to understand the biological activity of such compounds.

Table 1: Potential Interacting Residues in a Hypothetical Olfactory Receptor for this compound

| Interaction Type | Potential Amino Acid Residues | Role in Binding |

| Hydrogen Bonding | Tyrosine, Serine, Threonine | Interaction with the aldehyde oxygen |

| Hydrophobic Interactions | Leucine, Isoleucine, Valine | Interaction with the aliphatic chain |

| Pi-Alkyl Interactions | Phenylalanine, Tryptophan | Interaction with the C=C double bonds |

This table is illustrative and based on general principles of ligand-protein interactions.

Conformational Analysis and Reactivity Predictions

The presence of multiple single bonds in the carbon chain of this compound allows for a high degree of conformational flexibility. Conformational analysis is a computational method used to identify the stable three-dimensional arrangements (conformers) of a molecule and their relative energies.

By systematically rotating the bonds within the this compound molecule and calculating the potential energy of each resulting conformation, researchers can identify the low-energy, and therefore most probable, shapes of the molecule. This information is crucial for understanding its reactivity and how it fits into the binding pocket of a receptor. The different spatial arrangements of the aldehyde group and the two double bonds can significantly influence the molecule's biological activity.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and properties of molecules. These methods can provide highly accurate information about molecular orbitals, charge distribution, and reactivity.

For this compound, methods like Density Functional Theory (DFT) can be used to calculate a variety of properties. DFT has become a powerful tool for studying the reactivity of organic molecules. These calculations can help in understanding the electrophilic and nucleophilic nature of different parts of the this compound molecule, which is key to predicting its chemical behavior.

The aldehyde group, with its polarized carbon-oxygen double bond, is a primary site for nucleophilic attack. The carbon-carbon double bonds also represent regions of high electron density, making them susceptible to electrophilic addition reactions. Quantum chemical calculations can quantify these properties by computing molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO and the Lowest Unoccupied Molecular Orbital - LUMO) and electrostatic potential maps.

Table 2: Computed Properties of this compound from a Public Database

| Property | Value |

| Molecular Formula | C10H16O |

| Molecular Weight | 152.23 g/mol |

| XLogP3-AA | 2.4 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 7 |

Data sourced from PubChem.

Molecular Dynamics Simulations to Elucidate Mechanistic Pathways

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can track the movements and interactions of the this compound molecule and its surrounding environment (e.g., water or a protein binding site).

These simulations can be used to explore the conformational landscape of this compound in a more dynamic way than static conformational analysis. For example, an MD simulation could show how the molecule folds and unfolds in solution, providing insights into its flexibility and the accessibility of its reactive sites.

Furthermore, MD simulations can be used to study the entire process of ligand binding to a protein, from the initial encounter to the final bound state. This can reveal the mechanistic pathway of binding and help to understand the factors that govern the binding affinity and specificity. While detailed MD simulation studies specifically on this compound are not readily found in the literature, this computational technique is a powerful tool for investigating the behavior of similar unsaturated aldehydes in biological contexts.

Q & A

Q. How should researchers handle conflicting interpretations of this compound’s ecological role in peer review?

- Methodological Answer : Address critiques by:

Re-analyzing original data with alternative statistical models.

Conducting follow-up experiments (e.g., field studies on Acorus calamus pollination).

Acknowledging limitations in sample size or geographic variability.

Transparent rebuttals should cite foundational studies, such as Kaiser’s work on plant volatiles , to contextualize findings within broader ecological frameworks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.